molecular formula C19H19N3O4S2 B2513399 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 865592-83-2

2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2513399
CAS No.: 865592-83-2
M. Wt: 417.5
InChI Key: QPAHZKRYSIWIQE-UHFFFAOYSA-N
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Description

2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with methoxy, pyrrolidinylsulfonyl, and benzothiazolyl substituents. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis. One common route starts with the preparation of the benzothiazole core, followed by the introduction of the pyrrolidinylsulfonyl group and the methoxybenzamide moiety. Key steps include:

    Formation of Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzothiazole derivative using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of Methoxybenzamide: The final step involves coupling the sulfonylated benzothiazole with 2-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the methoxy position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamide: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    2-methoxy-N-(6-(morpholin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which can confer distinct biological activities and interactions compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-methoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-16-7-3-2-6-14(16)18(23)21-19-20-15-9-8-13(12-17(15)27-19)28(24,25)22-10-4-5-11-22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAHZKRYSIWIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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